Cas no 879893-98-8 (3-Amino-4-methoxyphenylboronic Acid)

3-Amino-4-methoxyphenylboronic Acid is a boronic acid derivative featuring both amino and methoxy functional groups on the phenyl ring. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity as a boronic acid reagent. The presence of the electron-donating methoxy group and the nucleophilic amino group enhances its versatility in constructing complex aromatic frameworks. It is also employed in pharmaceutical and materials science research for the development of bioactive molecules and functional materials. The compound's well-defined structure and consistent purity make it a reliable intermediate for precision chemical applications.
3-Amino-4-methoxyphenylboronic Acid structure
879893-98-8 structure
商品名:3-Amino-4-methoxyphenylboronic Acid
CAS番号:879893-98-8
MF:C7H10BNO3
メガワット:166.9702
MDL:MFCD03095251
CID:710216
PubChem ID:22832067

3-Amino-4-methoxyphenylboronic Acid 化学的及び物理的性質

名前と識別子

    • (3-Amino-4-methoxyphenyl)boronic acid
    • 3-Amino-4-methoxyphenylboronic acid
    • Boronic acid,B-(3-amino-4-methoxyphenyl)-
    • FT-0709009
    • MFCD03095251
    • CS-0174303
    • 3-AMINO-4-METHOXYPHENYLBORONICACID
    • 879893-98-8
    • QMYCMNKKHXJWLC-UHFFFAOYSA-N
    • AKOS006344770
    • A842432
    • BS-24054
    • SCHEMBL3191612
    • EN300-7367759
    • (3-amino-4-methoxyphenyl)boronicacid
    • DTXSID10628572
    • (3-amino-4-methoxy-phenyl)boronic acid
    • 3-Amino-4-methoxyphenylboronic Acid
    • MDL: MFCD03095251
    • インチ: InChI=1S/C7H10BNO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,9H2,1H3
    • InChIKey: QMYCMNKKHXJWLC-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1)B(O)O)N

計算された属性

  • せいみつぶんしりょう: 167.07500
  • どういたいしつりょう: 167.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 145
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.7A^2

じっけんとくせい

  • 密度みつど: 1.25
  • ふってん: 387.1°C at 760 mmHg
  • フラッシュポイント: 187.9°C
  • 屈折率: 1.564
  • PSA: 75.71000
  • LogP: -0.46160

3-Amino-4-methoxyphenylboronic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM134278-1kg
(3-Amino-4-methoxyphenyl)boronic acid
879893-98-8 95%
1kg
$5520 2022-08-31
Enamine
EN300-7367759-0.5g
(3-amino-4-methoxyphenyl)boronic acid
879893-98-8
0.5g
$442.0 2023-07-06
eNovation Chemicals LLC
D523478-1g
(3-AMino-4-Methoxyphenyl)boronic acid
879893-98-8 97%
1g
$385 2024-05-24
Chemenu
CM134278-1g
(3-Amino-4-methoxyphenyl)boronic acid
879893-98-8 95%
1g
$638 2023-02-18
TRC
A628005-100mg
3-Amino-4-methoxyphenylboronic Acid
879893-98-8
100mg
$ 207.00 2023-04-19
Enamine
EN300-7367759-0.25g
(3-amino-4-methoxyphenyl)boronic acid
879893-98-8
0.25g
$424.0 2023-07-06
eNovation Chemicals LLC
D523478-1g
(3-AMino-4-Methoxyphenyl)boronic acid
879893-98-8 97%
1g
$385 2025-02-19
abcr
AB154236-1 g
3-Amino-4-methoxyphenylboronic acid, 96%; .
879893-98-8 96%
1g
€997.40 2023-05-08
Apollo Scientific
OR70046-250mg
3-Amino-4-methoxybenzeneboronic acid
879893-98-8 96%
250mg
£222.00 2025-02-20
Enamine
EN300-7367759-0.1g
(3-amino-4-methoxyphenyl)boronic acid
879893-98-8
0.1g
$405.0 2023-07-06

3-Amino-4-methoxyphenylboronic Acid 関連文献

3-Amino-4-methoxyphenylboronic Acidに関する追加情報

3-Amino-4-methoxyphenylboronic Acid (CAS No: 879893-98-8)

3-Amino-4-methoxyphenylboronic acid is a versatile and highly functionalized compound that has garnered significant attention in the fields of organic synthesis, materials science, and drug discovery. With the CAS registry number 879893-98-8, this compound is characterized by its unique structure, which combines an amino group, a methoxy group, and a boronic acid moiety. The combination of these functional groups makes it an invaluable building block for constructing complex molecules and materials.

The structure of 3-amino-4-methoxyphenylboronic acid consists of a phenyl ring with three substituents: an amino group (-NH2) at the 3-position, a methoxy group (-OCH3) at the 4-position, and a boronic acid group (-B(OH)2) at the para position relative to the amino group. This arrangement provides the compound with a high degree of reactivity and selectivity in various chemical reactions. The boronic acid group, in particular, is a key feature that enables cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in organic synthesis to form carbon-carbon bonds.

Recent advancements in synthetic chemistry have highlighted the importance of 3-amino-4-methoxyphenylboronic acid in the construction of bioactive molecules. For instance, researchers have utilized this compound as a precursor for synthesizing heterocyclic compounds with potential pharmacological activities. The amino and methoxy groups on the phenyl ring contribute to the compound's ability to participate in hydrogen bonding and π-π interactions, making it suitable for applications in medicinal chemistry.

In addition to its role in organic synthesis, 3-amino-4-methoxyphenylboronic acid has found applications in materials science. The boronic acid group enables the formation of covalent bonds with various substrates, making it a valuable component in the development of functional materials such as sensors, catalysts, and optoelectronic devices. Recent studies have demonstrated its potential as a building block for constructing two-dimensional materials with tailored electronic properties.

The synthesis of 3-amino-4-methoxyphenylboronic acid typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the hydroboration of an aryl halide followed by oxidation to introduce the boronic acid group. The presence of directing groups, such as the amino and methoxy groups, plays a crucial role in ensuring regioselectivity during these reactions.

From an analytical standpoint, 3-amino-4-methoxyphenylboronic acid can be characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These methods provide insights into the compound's molecular structure and purity, which are critical for its use in downstream applications.

In terms of stability and handling, 3-amino-4-methoxyphenylboronic acid is generally stable under normal storage conditions but should be protected from moisture and oxygen due to the reactivity of the boronic acid group. Proper storage practices ensure its long-term usability in research and industrial settings.

Looking ahead, the versatility of 3-amino-4-methoxyphenylboronic acid positions it as a key player in future advancements across multiple disciplines. Its ability to serve as a modular building block for constructing complex molecules makes it an essential component in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:879893-98-8)3-Amino-4-methoxyphenylboronic Acid
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